Cas no 941889-50-5 (2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide)
2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- F2783-0322
- 2-chloro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide
- VU0498515-1
- 2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
- AKOS006711803
- 941889-50-5
- 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide
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- Inchi: 1S/C18H16ClN3O5/c1-27-16-9-11(4-7-15(16)21-8-2-3-17(21)23)20-18(24)13-6-5-12(22(25)26)10-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
- InChI Key: QLBJOAUZKZJIAL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(NC1C=CC(=C(C=1)OC)N1C(CCC1)=O)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 389.0778483g/mol
- Monoisotopic Mass: 389.0778483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 105Ų
2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2783-0322-2μmol |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-5μmol |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-10μmol |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-20μmol |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-1mg |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-2mg |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-3mg |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-4mg |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-5mg |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2783-0322-10mg |
2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
941889-50-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide
Introduction to 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide (CAS No. 941889-50-5) and Its Emerging Applications in Chemical Biology
2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide, identified by its CAS number 941889-50-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to a class of heterocyclic amides, characterized by the presence of a nitro group, a chloro substituent, and an N-methylpyrrolidine moiety, which collectively contribute to its distinct chemical and pharmacological properties. The molecular architecture of this compound suggests potential interactions with biological targets, making it a valuable scaffold for drug discovery and therapeutic development.
The nitrobenzamide core of 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide is particularly noteworthy, as nitroaromatic compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer effects. The nitro group can undergo reduction to form an amine, which may alter the compound's bioactivity and metabolic stability. This redox chemistry is a key consideration in the design of prodrugs and bioelectronic interfaces.
In recent years, there has been growing interest in the development of bioconjugates that incorporate pyrrolidine derivatives, such as the N-methylpyrrolidine moiety in this compound. Pyrrolidines are known for their ability to enhance binding affinity and selectivity when incorporated into drug molecules. Specifically, the 2-oxopyrrolidin-1-yl group in 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide may facilitate interactions with enzymes or receptors involved in metabolic pathways relevant to neurological disorders and cancer. This structural feature aligns with the increasing emphasis on targeted therapies that modulate specific biological processes.
The 3-methoxy substituent on the phenyl ring further influences the electronic properties of the molecule, potentially affecting its solubility and cell membrane permeability. Methoxy groups are commonly employed in medicinal chemistry to improve pharmacokinetic profiles while maintaining or enhancing biological activity. The combination of these functional groups in 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide suggests a multifaceted approach to drug design, where multiple pharmacophores are integrated to achieve optimal therapeutic efficacy.
Recent studies have highlighted the potential of nitroaromatic compounds as chemosensitizers in cancer therapy. The ability of these compounds to generate reactive oxygen species (ROS) upon reduction has been exploited to induce apoptosis in tumor cells. In particular, derivatives like 2-chloro-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-4-nitrobenzamide may exhibit similar mechanisms of action while targeting additional pathways through their unique structural motifs. This opens up possibilities for combination therapies that synergize with existing treatments.
The chloro substituent on the phenyl ring is another critical feature that influences the reactivity and selectivity of this compound. Chlorinated aromatic compounds often exhibit enhanced binding affinities due to increased lipophilicity and electronic modulation. In drug discovery pipelines, such substituents are frequently explored to optimize pharmacological properties without compromising safety profiles.
From a synthetic chemistry perspective, 2-chloro-N-3-methoxy-4-(2 oxopyrrolidin 1 yl)phenyl 4 nitrobenzamide represents an advanced scaffold that can be modified through various chemical transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce additional aryl or heteroaryl groups, expanding its biological repertory. Similarly, functional group interconversions such as halogen-metal exchange followed by nucleophilic substitution could yield novel derivatives with distinct properties.
The integration of computational methods into drug discovery has accelerated the evaluation of compounds like 2-chloro-N 3 methoxy 4 ( 2 oxopyrrolidin 1 yl ) phenyl 4 nitrobenzamide (CAS No. 941889 50 5). Molecular docking simulations have been used to predict binding interactions with potential targets such as kinases or transcription factors implicated in diseases like diabetes and neurodegeneration. These virtual screening approaches complement experimental efforts by prioritizing candidates for further validation.
In clinical settings, bioavailability enhancement strategies remain a cornerstone of pharmaceutical innovation, particularly when dealing with complex molecules like this one. The presence of multiple polar functional groups necessitates careful formulation considerations to ensure optimal absorption rates while minimizing toxicity concerns, according to current regulatory guidelines designed for safe drug administration across populations worldwide.
The future directions for research on 2-chloro-N 3 methoxy 4 ( 2 oxopyrrolidin 1 yl ) phenyl 4 nitrobenzamide include exploring its role as an intermediate in multistep syntheses aimed at producing more potent analogs with improved selectivity profiles, thereby addressing challenges associated with off-target effects observed in earlier clinical trials involving structurally related agents, which underscores ongoing efforts within medicinal chemistry communities worldwide aimed at refining next-generation therapeutics through iterative design cycles based on empirical data integration from both laboratory experiments and computational modeling studies, all while adhering strictly to ethical standards established by international scientific organizations dedicated advancing human health through innovative chemical biology approaches without compromising safety or efficacy parameters underpinning modern medicine's foundation today.
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